molecular formula C21H32O8 B12680941 2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate CAS No. 43135-99-5

2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate

Cat. No.: B12680941
CAS No.: 43135-99-5
M. Wt: 412.5 g/mol
InChI Key: JDOSPEIBRFJPGG-UHFFFAOYSA-N
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Description

2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate is a chemical compound with the molecular formula C21H32O8 and a molecular weight of 412.5 g/mol. It is known for its unique structure, which includes two hexahydrophthalate groups attached to a 2,2-dimethylpropane backbone. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate typically involves the reaction of 2,2-dimethylpropane-1,3-diol with hexahydrophthalic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve high purity.

Chemical Reactions Analysis

2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of 2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2,2-Dimethylpropane-1,3-diyl dihexahydrophthalate can be compared with other similar compounds, such as:

    2,2-Dimethylpropane-1,3-diol: A precursor in the synthesis of the compound.

    Hexahydrophthalic anhydride: Another precursor used in the synthesis.

    Cyclohexane-1,2-dicarboxylic acid: A related compound with similar structural features

The uniqueness of this compound lies in its specific combination of functional groups and its ability to undergo a variety of chemical reactions, making it a versatile compound for research and industrial applications.

Properties

CAS No.

43135-99-5

Molecular Formula

C21H32O8

Molecular Weight

412.5 g/mol

IUPAC Name

1-[3-(1,2-dicarboxycyclohexyl)-2,2-dimethylpropyl]cyclohexane-1,2-dicarboxylic acid

InChI

InChI=1S/C21H32O8/c1-19(2,11-20(17(26)27)9-5-3-7-13(20)15(22)23)12-21(18(28)29)10-6-4-8-14(21)16(24)25/h13-14H,3-12H2,1-2H3,(H,22,23)(H,24,25)(H,26,27)(H,28,29)

InChI Key

JDOSPEIBRFJPGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1(CCCCC1C(=O)O)C(=O)O)CC2(CCCCC2C(=O)O)C(=O)O

Origin of Product

United States

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